Oxazolone

Description

Properties

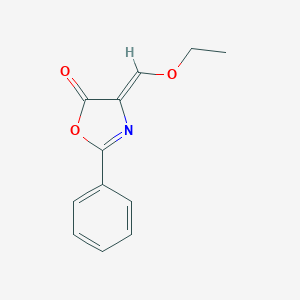

IUPAC Name |

(4Z)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-8-10-12(14)16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHPCNCNNSSLPL-NTMALXAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C1C(=O)OC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C\1/C(=O)OC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15646-46-5, 60777-96-0 | |

| Record name | Oxazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015646465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxymethylene-2-phenyl-5-oxazolone, (4Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060777960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ethoxymethylene-2-phenyl-2-oxazoline-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHOXYMETHYLENE-2-PHENYL-5-OXAZOLONE, (4Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78IL0J7N72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Guide to the Chemical Structure and Synthesis of Oxazolones

For Researchers, Scientists, and Drug Development Professionals

Oxazolones, also known as azlactones, are a class of five-membered heterocyclic compounds containing both oxygen and nitrogen atoms within the ring.[1][2] These moieties are of significant interest in medicinal chemistry and organic synthesis due to their versatile reactivity and presence in various biologically active molecules.[3][4] They serve as crucial intermediates for the synthesis of amino acids, peptides, and other complex heterocyclic systems.[1] This guide provides a detailed overview of their chemical structure, synthesis, and key reaction mechanisms.

Core Chemical Structure and Isomerism

The fundamental structure of oxazolone (B7731731) consists of a five-membered ring with the molecular formula C₃H₃NO₂. Variations in the positions of the carbonyl group (C=O) and the endocyclic double bond give rise to five distinct structural isomers.

The primary isomers of this compound are:

-

2-(3H)-oxazolone

-

2-(5H)-oxazolone

-

4-(5H)-oxazolone

-

5-(2H)-oxazolone

-

5-(4H)-oxazolone

Among these, the 5(4H)-oxazolone scaffold is the most extensively studied and synthetically important. These 5(4H)-oxazolones are the cyclization products of N-acyl α-amino acids and are also referred to as azlactones.

Quantitative Data of Representative this compound Derivatives

The characterization of this compound derivatives heavily relies on spectroscopic and physical data. Infrared (IR) spectroscopy is particularly useful for identifying the characteristic carbonyl (C=O) and imine (C=N) stretching frequencies. The table below summarizes key data for synthesized this compound derivatives as reported in the literature.

| Compound Name | Molecular Formula | Melting Point (°C) | IR (KBr, cm⁻¹) C=O Absorption | IR (KBr, cm⁻¹) C=N Absorption | Reference |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one | C₁₆H₁₁NO₂ | 165-167 | ~1820 | ~1660 | |

| 4-(3-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one (OXZ1) | C₁₆H₁₀ClNO₂ | 160 | 1788 | 1651 | |

| 4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one (OXZ2) | C₁₆H₁₀N₂O₄ | 172 | 1786 | 1645 | |

| 4-(Furfurylidene)-2-phenyloxazol-5(4H)-one | C₁₄H₉NO₃ | 166 | 1792 | 1649 |

Note: Spectral data are approximate and can vary based on the specific instrument and sample preparation.

Experimental Protocols: The Erlenmeyer-Plöchl Synthesis

The most common and historically significant method for synthesizing 4-substituted-5(4H)-oxazolones is the Erlenmeyer-Plöchl reaction. This reaction involves the condensation of an aromatic aldehyde with an N-acylglycine, such as hippuric acid (N-benzoylglycine), in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297).

Detailed Methodology for the Synthesis of 4-Substituted-2-phenyl-5(4H)-oxazolones:

-

Reactant Mixture Preparation: In a 500 mL conical flask, combine the aromatic aldehyde (0.04 mol), hippuric acid (0.01 mol), anhydrous sodium acetate (0.01 mol), and acetic anhydride (0.04 mol).

-

Initial Heating: Heat the mixture on an electric hot plate with continuous shaking. The heating should continue until the solid mixture completely liquefies.

-

Refluxing: Transfer the flask to a water bath and heat for an additional 1 to 2 hours to ensure the reaction goes to completion.

-

Isolation of Crude Product: After cooling the reaction mixture, add a few drops of ethanol. Pour the mixture into ice-cold water to precipitate the crude this compound product.

-

Purification: The crude solid is collected via filtration. Recrystallization from a suitable solvent, such as benzene (B151609) or ethanol, is performed to obtain the purified this compound derivative.

-

Characterization: The purity of the final compound is assessed using Thin Layer Chromatography (TLC), and its structure is confirmed by spectroscopic methods (IR, ¹H-NMR, Mass Spectrometry) and by determining its melting point.

References

The Synthesis of Oxazolone Derivatives: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazolone (B7731731) derivatives, a class of five-membered heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry and materials science.[1][2] These versatile molecules, also known as azlactones, serve as crucial intermediates in the synthesis of a wide array of organic compounds, including amino acids, peptides, and various other heterocyclic systems.[3][4] Their inherent reactivity and diverse biological activities have positioned them as privileged structures in drug discovery programs, with derivatives exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] This technical guide provides an in-depth exploration of the core synthesis pathways for this compound derivatives, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding for researchers in the field.

Core Synthesis Pathways

The synthesis of this compound derivatives can be achieved through several key methodologies, with the Erlenmeyer-Plöchl reaction and the Dakin-West reaction being the most prominent. Other notable methods include the Robinson-Gabriel synthesis and synthesis from carbamates.

Erlenmeyer-Plöchl Reaction

The Erlenmeyer-Plöchl reaction is a cornerstone for the synthesis of 4-substituted-5(4H)-oxazolones. This reaction involves the condensation of an N-acylglycine (such as hippuric acid) with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and a weak base, typically sodium acetate (B1210297). The acetic anhydride serves as both a dehydrating agent and a cyclizing agent.

Reaction Workflow:

Caption: Workflow for the Erlenmeyer-Plöchl Reaction.

Detailed Signaling Pathway:

The mechanism commences with the formation of a mixed anhydride from the N-acylglycine and acetic anhydride. This is followed by enolization and subsequent cyclization to form the this compound ring. The aldehyde or ketone then undergoes an aldol-type condensation at the C-4 position, followed by elimination of water to yield the unsaturated this compound derivative.

Caption: Mechanism of the Erlenmeyer-Plöchl Reaction.

Dakin-West Reaction

The Dakin-West reaction provides a route to α-acylamino ketones from α-amino acids, proceeding through an this compound intermediate. The reaction typically employs an acid anhydride (like acetic anhydride) and a base (such as pyridine).

Reaction Workflow:

Caption: Workflow for the Dakin-West Reaction.

Detailed Signaling Pathway:

The reaction initiates with the acylation of both the amino and carboxyl groups of the amino acid. The resulting diacylated intermediate then cyclizes to form an this compound. This this compound is subsequently acylated, followed by a ring-opening and decarboxylation to yield the final α-acylamino ketone.

Caption: Mechanism of the Dakin-West Reaction.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a method for preparing oxazoles from 2-acylamino ketones. The reaction involves an intramolecular cyclodehydration, typically catalyzed by a dehydrating agent like sulfuric acid or phosphorus pentoxide. While the end product is an oxazole, an this compound can be considered a key intermediate in the mechanistic pathway.

Logical Relationship:

Caption: Logical flow of the Robinson-Gabriel Synthesis.

Synthesis from Carbamates

Oxazolones can also be synthesized from N-alkynyl carbamates. This method often involves a palladium-catalyzed cyclization. For instance, N-alkynyl-tert-butyloxycarbamates can react with iodobenzene (B50100) in the presence of a palladium catalyst and a base to yield substituted oxazolones.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various this compound derivatives via the Erlenmeyer-Plöchl reaction.

Table 1: Synthesis of 4-Arylmethylene-2-phenyloxazol-5(4H)-ones

| Entry | Aldehyde | Catalyst/Base | Reaction Time | Yield (%) | Melting Point (°C) |

| 1 | Benzaldehyde (B42025) | Sodium Acetate | 2 hours | 71 | 165-167 |

| 2 | 4-Nitrobenzaldehyde | Sodium Acetate | 15 min | 97 | 240-242 |

| 3 | 4-Chlorobenzaldehyde | Sodium Acetate | 2 hours | 85 | 198-200 |

| 4 | 4-Methoxybenzaldehyde | Sodium Acetate | 2 hours | 78 | 158-160 |

| 5 | Benzaldehyde | [bmIm]OH | 90 min | 71 | 164-166 |

| 6 | 4-Nitrobenzaldehyde | [bmIm]OH | 60 min | 85 | 241-243 |

| 7 | Benzaldehyde | L-Proline | 30 min | 92 | 166-168 |

Experimental Protocols

Protocol 1: General Procedure for the Erlenmeyer-Plöchl Synthesis of 4-Benzylidene-2-phenyloxazol-5(4H)-one

Materials:

-

Hippuric acid (1.0 eq)

-

Benzaldehyde (1.2 eq)

-

Acetic anhydride (1.2 eq)

-

1-n-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH) (3.0 eq)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (B86663)

Procedure:

-

A mixture of hippuric acid (e.g., 100 mg, 0.558 mmol), benzaldehyde (71 mg, 0.669 mmol), and acetic anhydride (68 mg, 0.669 mmol) in [bmIm]OH (266 mg, 1.67 mmol) is stirred at room temperature for 90 minutes.

-

The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, 5 ml of water is added to the reaction mixture, and the product is extracted with ethyl acetate (3 x 10 ml).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude product.

-

The crude product is recrystallized from ethanol to yield pure 4-benzylidene-2-phenyl-5(4H)-oxazolone.

Protocol 2: Synthesis of (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one

Materials:

-

p-Nitrobenzaldehyde (2.8 mmol)

-

Hippuric acid (2.8 mmol)

-

Sodium acetate (2.8 mmol)

-

Acetic anhydride (10.6 mmol)

-

Ethanol

Procedure:

-

A mixture of p-nitrobenzaldehyde (2.8 mmol), hippuric acid (2.8 mmol), sodium acetate (2.8 mmol), and acetic anhydride (10.6 mmol) is spread carefully as a thin layer on the walls of a flask.

-

The flask is heated in a boiling water bath (100 °C) for 15 minutes.

-

The off-white mixture will turn light yellow.

-

The desired product is collected after workup by washing with ethanol.

Protocol 3: Dakin-West Reaction (General Concept)

While a specific, detailed protocol for the synthesis of an this compound as the final product via the Dakin-West reaction is less common (as it typically proceeds to the keto-amide), the initial steps leading to the this compound intermediate are crucial.

Materials:

-

α-Amino acid (e.g., Phenylalanine)

-

Acetic anhydride

Conceptual Procedure:

-

The α-amino acid is dissolved in a mixture of pyridine and acetic anhydride.

-

The mixture is heated under reflux. The reaction progress can be monitored by TLC.

-

The this compound intermediate is formed in situ and can be trapped or allowed to react further depending on the desired product. For isolation of the this compound, careful control of reaction conditions and quenching at the appropriate time would be necessary.

Conclusion

The synthesis of this compound derivatives is a well-established field with a variety of robust and versatile methods. The Erlenmeyer-Plöchl and Dakin-West reactions remain the most fundamental and widely utilized pathways, offering access to a broad spectrum of substituted oxazolones. The choice of synthetic route is often dictated by the desired substitution pattern and the available starting materials. This guide provides a foundational understanding of these key synthetic strategies, offering detailed protocols and data to aid researchers in their endeavors to explore the rich chemistry and therapeutic potential of this important class of heterocyclic compounds. Further exploration into greener and more efficient catalytic systems continues to be an active area of research, promising to expand the synthetic toolbox for accessing novel this compound derivatives.

References

The Immunological Response to Oxazolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazolone (B7731731), a haptenizing agent, is a cornerstone tool in immunological research, widely employed to induce and investigate T helper 2 (Th2)-dominant immune responses. Its application in models of contact hypersensitivity (CHS) and colitis has provided invaluable insights into the pathogenesis of allergic dermatitis and inflammatory bowel disease, respectively. This technical guide offers an in-depth exploration of the mechanism of action of this compound, detailing the cellular and molecular cascades it initiates. It provides a comprehensive overview of key experimental protocols, quantitative data from seminal studies, and visual representations of the immunological pathways involved.

Core Mechanism of Action

This compound functions as a hapten, a small molecule that becomes immunogenic only when it binds to a carrier protein. Upon topical application or intrarectal administration, this compound covalently binds to endogenous proteins in the skin or colonic mucosa. This modification creates novel antigenic determinants that are recognized as foreign by the immune system, thereby initiating a robust inflammatory response.

The immune response to this compound is classically characterized by a strong Th2 polarization, although a mixed Th1/Th2 response can also be observed. This response is orchestrated by a complex interplay of various immune cells, including antigen-presenting cells (APCs), T lymphocytes, B lymphocytes, mast cells, and innate lymphoid cells (ILCs).

Key Cellular Players and Their Roles:

-

Antigen-Presenting Cells (APCs): Dendritic cells (DCs) and Langerhans cells in the skin, as well as macrophages and DCs in the gut mucosa, are the primary APCs that process and present this compound-protein conjugates to naive T cells.[1] This presentation, occurring in the draining lymph nodes, is the critical first step in the sensitization phase.

-

T Helper 2 (Th2) Cells: Upon activation by APCs, naive CD4+ T cells differentiate predominantly into Th2 cells. These cells are the master regulators of the this compound-induced immune response, producing a characteristic cytokine profile that includes Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[2][3][4]

-

B Cells: IL-4 produced by Th2 cells plays a crucial role in B cell class switching to produce Immunoglobulin E (IgE).[5] This IgE then binds to high-affinity receptors on mast cells and basophils, sensitizing them for future encounters with the antigen.

-

Mast Cells and Basophils: Upon re-exposure to this compound, cross-linking of surface-bound IgE on mast cells and basophils triggers their degranulation and the release of pre-formed inflammatory mediators such as histamine, as well as the de novo synthesis of cytokines and chemokines.

-

Innate Lymphoid Cells (ILCs): Group 2 innate lymphoid cells (ILC2s) are also significant producers of Th2 cytokines, particularly IL-5 and IL-13, contributing to the inflammatory milieu.

-

Other T Cell Subsets: While the Th2 response is dominant, Th1 cells, characterized by the production of Interferon-gamma (IFN-γ), and Th17 cells, producing IL-17, have also been implicated in this compound-induced inflammation, suggesting a more complex interplay of T cell subsets than initially thought.

Signaling Pathways in this compound-Induced Immune Response

The immunological cascade initiated by this compound involves a series of well-defined signaling pathways. The following diagram illustrates the key interactions during the sensitization and elicitation phases of this compound-induced contact hypersensitivity.

Caption: Signaling cascade in this compound-induced contact hypersensitivity.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for studying the effects of this compound. Below are standardized methodologies for inducing contact hypersensitivity and colitis in murine models.

This compound-Induced Contact Hypersensitivity (CHS) Protocol

This model is widely used to study delayed-type hypersensitivity and allergic contact dermatitis.

Caption: Standard protocol for inducing and assessing this compound CHS in mice.

This compound-Induced Colitis Protocol

This model recapitulates key features of ulcerative colitis, a form of inflammatory bowel disease.

Caption: Protocol for inducing and evaluating this compound colitis in BALB/c mice.

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies utilizing this compound to induce immune responses.

Table 1: Ear Swelling in this compound-Induced Contact Hypersensitivity

| Mouse Strain | Sensitization Dose | Challenge Dose | Time Point (post-challenge) | Ear Swelling (mm, mean ± SD/SEM) | Reference |

| BALB/c | 3% this compound | 1% this compound | 24 hours | 0.63 ± 0.11 | |

| C57BL/6 | 3% this compound | 1% this compound | 24 hours | ~0.25 (vs. ~0.05 control) | |

| K14-VEGF-A-tg | This compound | This compound | 48 hours | ~0.35 |

Table 2: Cytokine Profile in this compound-Induced Inflammation

| Model | Tissue | Cytokine | Change vs. Control | Method | Reference |

| Colitis | Colon | IL-4 | ~10-fold increase (unstimulated cells) | ELISA | |

| Colitis | Colon | IL-5 | >10-fold increase (unstimulated cells) | ELISA | |

| Colitis | Colon | TGF-β | ~30-fold increase (stimulated cells) | ELISA | |

| Colitis | Colon | IL-13 | Increased mRNA expression | qPCR | |

| Colitis | Serum | IL-6 | Significant increase | ELISA | |

| Colitis | Serum | TNF-α | Significant increase | ELISA | |

| CHS | Ear | IL-1β | Increased mRNA and protein | qPCR, ELISA | |

| CHS | Ear | TNF-α | Increased mRNA and protein | qPCR, ELISA | |

| CHS | Ear | IL-4 | Increased mRNA and protein | qPCR, ELISA | |

| CHS | Ear | IL-6 | Increased mRNA and protein | qPCR, ELISA | |

| Atopic Dermatitis | Skin | IL-4 | Upregulated | qPCR | |

| Atopic Dermatitis | Skin | IL-13 | Upregulated | qPCR |

Table 3: Immune Cell Infiltration in this compound-Induced Colitis

| Cell Type | Location | Change vs. Control | Method | Reference |

| Neutrophils | Colonic Lamina Propria | Significant influx | Flow Cytometry | |

| Monocytes | Colonic Lamina Propria | Significant influx | Flow Cytometry | |

| CD4+ T cells | Colonic Lamina Propria | Increased percentage | Flow Cytometry | |

| Eosinophils | Dermis (CHS model) | Significant increase | Histology |

Table 4: Histological Scoring in this compound-Induced Colitis

| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |

| Inflammation | None | Mild | Moderate | Severe | |

| Extent | None | Mucosa | Mucosa & Submucosa | Transmural | |

| Crypt Damage | None | Basal 1/3 damaged | Basal 2/3 damaged | Crypts lost, surface epithelium present | Crypts & surface epithelium lost |

| % Involvement | 0% | 1-25% | 26-50% | 51-75% | 76-100% |

| Adapted from various histological scoring systems for colitis. |

Conclusion

This compound remains an indispensable tool for modeling Th2-mediated inflammatory diseases. The experimental models of contact hypersensitivity and colitis provide robust and reproducible systems for investigating disease pathogenesis and for the preclinical evaluation of novel therapeutic agents. A thorough understanding of the underlying mechanisms, coupled with standardized and well-characterized experimental protocols, is paramount for advancing our knowledge in these fields. This guide provides a comprehensive resource for researchers, consolidating key information on the cellular and molecular immunology of this compound-induced responses, practical experimental methodologies, and a summary of quantitative outcomes to facilitate experimental design and data interpretation.

References

- 1. Early Stress-Response Gene REDD1 Controls this compound-Induced Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Colitis: A Murine Model of T Helper Cell Type 2 Colitis Treatable with Antibodies to Interleukin 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional characterization of this compound-induced colitis and survival improvement by vagus nerve stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional characterization of this compound-induced colitis and survival improvement by vagus nerve stimulation | PLOS One [journals.plos.org]

- 5. Induction of this compound-mediated features of atopic dermatitis in NOD-scid IL2Rγnull mice engrafted with human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

Oxazolone: A Hapten for Probing Immunological Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazolone (B7731731) (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one) is a potent hapten widely utilized in immunological research to induce and study T-cell mediated inflammatory responses. As a small reactive chemical, it covalently binds to endogenous proteins, forming hapten-protein conjugates that are recognized as foreign by the immune system. This triggers a robust immune response, making this compound an invaluable tool for modeling allergic contact dermatitis (ACD), a form of delayed-type hypersensitivity (DTH), as well as other inflammatory conditions like colitis. This guide provides a comprehensive overview of the immunological mechanisms elicited by this compound, detailed experimental protocols, and quantitative data to aid in the design and interpretation of immunological studies.

Immunological Mechanisms of this compound-Induced Hypersensitivity

The immune response to this compound is a classic example of contact hypersensitivity (CHS), which is divided into two distinct phases: sensitization and elicitation.

Sensitization Phase: Upon initial topical application, this compound penetrates the skin and binds to skin proteins. These haptenated proteins are taken up by antigen-presenting cells (APCs), primarily Langerhans cells in the epidermis and dermal dendritic cells (DCs). These APCs then migrate to the draining lymph nodes. In the lymph nodes, the processed hapten-protein complexes are presented to naive T cells. This leads to the activation and clonal expansion of hapten-specific CD4+ and CD8+ T cells.[1][2][3]

Elicitation Phase: Subsequent exposure to this compound at a different skin site leads to the activation of local memory T cells.[2] This triggers a cascade of inflammatory events, including the release of pro-inflammatory cytokines and chemokines. These mediators lead to the recruitment of additional immune cells, such as neutrophils and macrophages, to the site of exposure, resulting in the characteristic inflammation, swelling, and redness of the skin.[4]

The nature of the T-cell response to this compound can be complex and model-dependent. In skin models, an initial Th1-dominant response, characterized by interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), can be observed. However, chronic exposure often leads to a shift towards a Th2-dominant response, with increased production of interleukin-4 (IL-4), IL-5, and IL-13. In this compound-induced colitis, the response is predominantly Th2-mediated.

Quantitative Data in this compound-Induced Models

The following tables summarize key quantitative data from various studies using this compound to induce immunological responses. These values can serve as a reference for expected outcomes in similar experimental setups.

Table 1: Ear Swelling Response in this compound-Induced Contact Hypersensitivity

| Animal Model | Sensitization Dose | Challenge Dose | Time Point | Ear Thickness Increase (mm) | Reference |

| BALB/c Mice | 100 µL, 1.5% in acetone | 20 µL/ear, 1% | 24 hours | Vehicle: ~0.05, this compound: ~0.25-0.30 | |

| BALB/cA Mice | Repeated challenges | 10 challenges | Day 21 | Vehicle: 0.16 ± 0.01, this compound: 0.63 ± 0.11 |

Table 2: Cytokine Profile in this compound-Induced Inflammation

| Model | Tissue | Cytokine | Fold Increase vs. Control | Time Point | Reference |

| This compound Colitis (SJL/J Mice) | Lamina Propria T cells | IL-4 (spontaneous) | ~10-fold | 48 hours post-induction | |

| This compound Colitis (SJL/J Mice) | Lamina Propria T cells | IL-4 (anti-CD3/CD28 stimulated) | ~5-fold | 48 hours post-induction | |

| Chronic Contact Sensitivity (Mouse Skin) | Skin Lesion | TNF-α | Transient increase | Early phase | |

| Chronic Contact Sensitivity (Mouse Skin) | Skin Lesion | IFN-γ | Predominant | Early phase | |

| Chronic Contact Sensitivity (Mouse Skin) | Skin Lesion | IL-4 | Upregulated | Chronic phase | |

| Atopic Dermatitis Model (BALB/cA Mice) | Ear Tissue | IL-1β, IL-2, IL-4, IL-5, IL-10, IL-12, INFγ, TNFα, KC/GRO | Significantly higher (P < 0.001 or P < 0.0001) | Day 21 (after 10 challenges) |

Experimental Protocols

Protocol 1: Induction of Acute Contact Hypersensitivity (CHS) in Mice

This protocol describes a standard method for inducing an acute CHS response to this compound in mice.

Materials:

-

This compound (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)

-

Acetone

-

Male BALB/c mice (22 ± 2 g)

-

Electric shaver

-

Pipettes and tips

-

Dial thickness micrometer gauge

Procedure:

-

Sensitization (Day 0): a. Anesthetize the mice. b. Shave the abdominal surface of each mouse. c. Prepare a 1.5% (w/v) solution of this compound in acetone. d. Apply 100 µL of the this compound solution to the shaved abdominal surface.

-

Challenge (Day 7): a. Prepare a 1% (w/v) solution of this compound in acetone. b. Thirty minutes before the challenge, and again 15 minutes after, apply 20 µL of the vehicle (acetone) or test article to the anterior and posterior surfaces of the right ear. c. Apply 20 µL of the 1% this compound solution to the anterior and posterior surfaces of the right ear. The left ear serves as the untreated control.

-

Measurement of Inflammation (Day 8): a. Twenty-four hours after the challenge, measure the thickness of both the right and left ears using a dial thickness micrometer gauge. b. The degree of inflammation (ear edema) is calculated by subtracting the thickness of the left ear from the thickness of the right ear. c. The percentage inhibition for a test article can be calculated using the formula: ((Ic - It) / Ic) * 100, where Ic is the increase in ear thickness in the control group and It is the increase in ear thickness in the treated group.

Protocol 2: Induction of this compound-Induced Colitis in Mice

This protocol outlines the procedure for inducing colitis in mice using intrarectal administration of this compound.

Materials:

-

This compound

-

Ethanol

-

SJL/J mice (or other appropriate strain)

-

3.5 F catheter

-

1 mL syringe

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Sensitization (Optional but common): a. A pre-sensitization step can be performed by applying this compound to the skin, similar to the CHS protocol, a few days before the intrarectal challenge.

-

Induction of Colitis: a. Lightly anesthetize the mice. b. Prepare a solution of this compound in a suitable vehicle (e.g., 50% ethanol). A typical dose is around 6 mg of this compound. c. Gently insert a 3.5 F catheter into the colon via the rectum, approximately 3-4 cm from the anus. d. Slowly instill the this compound solution into the colon. e. To ensure the solution remains in the colon, hold the mouse in a head-down position for about a minute.

-

Assessment of Colitis: a. Monitor the mice daily for weight loss, stool consistency, and signs of rectal bleeding. b. At a predetermined time point (e.g., 48 hours for acute models), euthanize the mice. c. Excise the colon and measure its length and weight. d. Collect tissue samples for histological analysis to assess epithelial damage, inflammatory cell infiltration, edema, and ulceration. e. Isolate lamina propria lymphocytes for cytokine analysis by ELISA or flow cytometry.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in this compound-induced immunological studies.

Caption: this compound Sensitization Pathway.

References

- 1. This compound-Induced Contact Hypersensitivity Reduces Lymphatic Drainage but Enhances the Induction of Adaptive Immunity | PLOS One [journals.plos.org]

- 2. Early Stress-Response Gene REDD1 Controls this compound-Induced Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

The Enduring Legacy of Oxazolone: A Historical and Technical Overview for Chemical Research

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, applications, and biological significance of oxazolone (B7731731) and its derivatives.

Introduction

This compound, a five-membered heterocyclic compound also known as azlactone, has been a cornerstone in chemical research for over a century.[1][2] First synthesized in 1883, this versatile scaffold has proven instrumental in the synthesis of a myriad of organic molecules, including amino acids, peptides, and various biologically active compounds.[2][3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, ranging from antimicrobial and anti-inflammatory to anticancer and anti-HIV properties, making them a continued focus of intense investigation in medicinal chemistry and drug discovery. This technical guide provides a historical overview of this compound research, detailed experimental protocols for its synthesis, quantitative data on its derivatives' activities, and a look into the signaling pathways it modulates.

Historical Milestones in this compound Chemistry

The journey of this compound in chemical research began in the late 19th century. In 1883, Plöchl first synthesized an this compound through the condensation of benzaldehyde (B42025) with hippuric acid in the presence of acetic anhydride (B1165640). However, it was Friedrich Gustav Carl Emil Erlenmeyer who, in 1893, correctly established the structure of the product and elucidated the reaction, now famously known as the Erlenmeyer-Plöchl synthesis. This reaction involves the cyclization of an N-acylglycine followed by a Perkin-like condensation to yield an unsaturated this compound, or azlactone.

Initially, the primary interest in oxazolones was as intermediates for the synthesis of α-amino acids. The reactivity of the this compound ring, particularly at the C-5 position, allows for nucleophilic attack and ring-opening, providing a convenient route to these essential building blocks of proteins. Over the decades, the synthetic utility of oxazolones expanded significantly, with their use as synthons for various heterocyclic compounds and in peptide chemistry.

The latter half of the 20th century and the beginning of the 21st century witnessed a surge in research into the biological activities of this compound derivatives. Scientists discovered that by modifying the substituents at the C-2 and C-4 positions of the this compound ring, a wide array of pharmacological properties could be accessed. This has led to the development of numerous this compound-based compounds with potential therapeutic applications, including anti-inflammatory agents, enzyme inhibitors, and anticancer drugs.

Key Synthetic Methodologies: Experimental Protocols

The Erlenmeyer-Plöchl reaction remains a fundamental method for the synthesis of unsaturated 5(4H)-oxazolones. Various modifications and improvements have been developed to enhance yields, reduce reaction times, and employ greener reaction conditions.

Protocol 1: Classical Erlenmeyer-Plöchl Synthesis of (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one

Materials:

-

p-Nitrobenzaldehyde (2.8 mmol)

-

Hippuric acid (2.8 mmol)

-

Sodium acetate (B1210297) (2.8 mmol)

-

Acetic anhydride (10.6 mmol)

-

Round-bottom flask

-

Boiling water bath

Procedure:

-

A mixture of p-nitrobenzaldehyde, hippuric acid, sodium acetate, and acetic anhydride is carefully spread as a thin layer on the walls of a round-bottom flask.

-

The flask is then heated in a boiling water bath at 100°C for 15 minutes.

-

After the reaction is complete, the flask is cooled, and the product is isolated. This method can yield up to 97% of the desired product without the need for preparative chromatography.

Protocol 2: Mechanochemical Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones

Materials:

-

Glycine

-

Benzoyl chloride

-

Aromatic aldehyde

-

Fused sodium acetate

-

Acetic anhydride (a few drops)

-

Mortar and pestle

Procedure:

-

Glycine, benzoyl chloride, an aromatic aldehyde, and fused sodium acetate are combined in a mortar.

-

A few drops of acetic anhydride are added to the mixture.

-

The mixture is then ground using a pestle. This solvent-free, mechanochemical approach is environmentally friendly and offers high yield economy.

Protocol 3: Microwave-Assisted Synthesis of 4-Arylidene-2-phenyl oxazole-5(4H)-ones

Materials:

-

Hippuric acid

-

Aryl aldehyde

-

Acetic anhydride

-

Microwave reactor

Procedure:

-

An equimolar ratio of hippuric acid and an aryl aldehyde are mixed in acetic anhydride.

-

The mixture is irradiated under microwaves at 2450 MHz for 4-5 minutes.

-

This method provides a rapid synthesis of oxazolones with yields in the range of 70-75% without the need for a catalyst.

Quantitative Data on this compound Derivatives

The biological activity of this compound derivatives is highly dependent on their substitution patterns. The following tables summarize key quantitative data from various studies, highlighting their potential as therapeutic agents.

| Compound ID | Derivative Description | Target | IC50 (µM) | Reference |

| 1 | (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one | Human Acetylcholinesterase (hAChE) | 9.2 ± 2.3 | |

| 3g | Benzthis compound derivative | IL-6 | 5.09 ± 0.88 | |

| 5d | 4-(4-chlorobenzylidene)-2-phenyloxazol-5(4H)-one | Heat-induced HRBC membrane stabilization | 1.96 ± 0.09 mM | |

| 4c | Imidazolone derivative | COX-2 | 0.05 | |

| 2d | Disubstituted benzthis compound | NO production | 14.72 | |

| 8a | This compound carboxamide | Human Acid Ceramidase (hAC) | 0.007 | |

| 7 | 2-Methyl-4-[(E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one | Tyrosinase | 1.23 ± 0.37 |

Table 1: Inhibitory Activity of this compound Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against different biological targets.

| Synthetic Method | Catalyst/Condition | Aldehyde | Yield (%) | Reference |

| Erlenmeyer-Plöchl | Sodium acetate, Acetic anhydride | Benzaldehyde | 85.14 | |

| Erlenmeyer-Plöchl | Sodium acetate, Acetic anhydride | 4-Chlorobenzaldehyde | 87.1 | |

| Microwave-assisted | Acetic anhydride | Aryl aldehydes | 70-75 | |

| Ionic Liquid [bmIm]OH | [bmIm]OH, Acetic anhydride | Benzaldehyde | 92 | |

| Mechanochemical | Grinding, Sodium acetate, Acetic anhydride | Aromatic aldehydes | High |

Table 2: Synthesis Yields of this compound Derivatives. This table summarizes the reported yields for the synthesis of oxazolones using various methods and catalysts.

Signaling Pathways and Biological Mechanisms

The diverse biological activities of oxazolones stem from their ability to interact with and modulate various cellular signaling pathways.

This compound in Inflammation and Immunology

This compound is widely used to induce contact hypersensitivity (CHS) in animal models, which mimics human allergic contact dermatitis. This T-cell mediated immune response involves a sensitization phase and an elicitation phase. Upon re-exposure, sensitized T-cells release cytokines that activate inflammatory cascades.

The signaling pathways implicated in this compound-induced CHS include the Toll-like receptor (TLR) 2 and TLR4 pathways, as well as the NLRP3 inflammasome. Blockade of the cannabinoid 1 receptor (CB1R) has been shown to ameliorate this compound-induced CHS by suppressing keratinocyte hyperproliferation and pro-inflammatory cytokine expression in a TLR2/4-dependent manner, an effect that is absent in NLRP3-deficient mice.

This compound in Cancer Research

This compound derivatives have emerged as promising anticancer agents. Their mechanisms of action are diverse and can involve the inhibition of key enzymes involved in tumor growth and the induction of apoptosis. For instance, certain this compound-p-coumaric acid derivatives have shown good binding affinity for the vascular endothelial growth factor receptor (VEGFR), a key player in tumor angiogenesis. Other derivatives have been shown to inhibit the proliferation of various cancer cell lines. The MAPK/NF-κB signaling cascade is another critical pathway in inflammation and cancer that can be modulated by benzthis compound derivatives.

Conclusion and Future Perspectives

From its discovery as a synthetic intermediate to its current status as a privileged scaffold in medicinal chemistry, the journey of this compound is a testament to its enduring importance in chemical research. The historical overview reveals a continuous evolution of synthetic methodologies, driven by the need for efficiency, sustainability, and diversity. The wealth of quantitative data on the biological activities of this compound derivatives underscores their vast therapeutic potential.

Future research in this field is likely to focus on several key areas. The development of novel, more efficient, and environmentally benign synthetic routes will remain a priority. The exploration of new biological targets for this compound derivatives, guided by computational and high-throughput screening methods, will undoubtedly lead to the discovery of new therapeutic agents. Furthermore, a deeper understanding of the signaling pathways modulated by these compounds will be crucial for the rational design of next-generation drugs with improved efficacy and safety profiles. The rich history and demonstrated versatility of the this compound core ensure that it will continue to be a fertile ground for innovation in chemical and pharmaceutical research for years to come.

References

Oxazolone: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides crucial safety and handling information for oxazolone (B7731731) (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one), a compound widely used in immunological research as a potent contact sensitizer. Due to its hazardous nature, a thorough understanding of its properties and the implementation of strict safety protocols are imperative for all personnel involved in its handling and use.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₂H₁₁NO₃[1][2] |

| Molecular Weight | 217.22 g/mol [1] |

| CAS Number | 15646-46-5[1][3] |

| Appearance | White to orange or pink powder |

| Melting Point | 94-96 °C |

| Boiling Point | 308.8 °C at 760 mmHg |

| Flash Point | 136.8 °C |

| Solubility | Soluble in DMSO (55 mg/mL) |

| Density | 1.18 g/cm³ |

Hazard Identification and Classification

The primary and most significant hazard associated with this compound is its potent ability to cause skin sensitization, classified as Skin Sensitization, Category 1 . This means that upon initial contact, it can trigger an allergic response, and subsequent exposures, even to minute amounts, can lead to severe allergic contact dermatitis.

GHS Hazard Statements:

-

H317: May cause an allergic skin reaction.

While comprehensive quantitative toxicity data is largely unavailable in published literature, the primary health risk remains its sensitizing properties. One study on this compound derivatives did indicate a low acute toxicity with an LD50 greater than 5000 mg/kg in rats, however, this does not directly apply to the parent this compound compound. Another study highlighted that this compound can also act as a respiratory allergen in rats when inhaled.

Table 2: Summary of Toxicological Data for this compound

| Toxicity Endpoint | Route | Species | Value |

| Acute Toxicity | Oral | Not available | No data available |

| Dermal | Not available | No data available | |

| Inhalation | Not available | No data available | |

| Skin Corrosion/Irritation | Dermal | Not available | No data available |

| Serious Eye Damage/Irritation | Ocular | Not available | No data available |

| Respiratory or Skin Sensitization | Dermal | Human/Animal | Category 1 |

| Inhalation | Rat | Can act as a respiratory allergen | |

| Germ Cell Mutagenicity | Not available | Not available | No data available |

| Carcinogenicity | Not available | Not available | No data available |

| Reproductive Toxicity | Not available | Not available | No data available |

Ecological Toxicity:

There is no available data on the ecological toxicity of this compound. Therefore, release into the environment must be strictly avoided.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to prevent skin and respiratory exposure.

Table 3: Recommended Personal Protective Equipment for Handling this compound

| Body Part | Recommended PPE | Specification |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. |

| Eyes/Face | Safety goggles with side-shields or a face shield | Conforming to EN 166 (EU) or NIOSH (US) standards. |

| Body | Laboratory coat, impervious clothing | Fire/flame resistant and impervious clothing should be worn. |

| Respiratory | Full-face respirator or dust mask | Required when handling the powder form or if dusts are generated. |

Safe Handling and Storage Protocols

A systematic approach to handling and storage is crucial to minimize the risk of exposure and ensure laboratory safety.

Experimental Workflow for Safe Handling

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

References

The Solubility Profile of Oxazolones: A Technical Guide for Researchers

An In-depth Examination of Oxazolone (B7731731) Solubility in Various Solvents for Application in Research and Drug Development

This technical guide provides a comprehensive overview of the solubility of this compound and its derivatives in a range of common solvents. Understanding the solubility characteristics of these compounds is critical for their application in chemical synthesis, pharmaceutical formulation, and various biological assays. This document compiles available quantitative data, details established experimental protocols for solubility determination, and presents a visual workflow to aid researchers in this field.

Quantitative Solubility Data

The solubility of oxazolones can vary significantly depending on their specific chemical structure and the nature of the solvent. Below is a summary of available quantitative solubility data for two key this compound compounds.

Table 1: Quantitative Solubility of Selected Oxazolones

| Compound | Solvent | Solubility | Temperature | Notes |

| 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one | Dimethyl Sulfoxide (DMSO) | ~55 mg/mL | Not Specified | Sonication is recommended to aid dissolution[1]. |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | Ultrasonic treatment may be needed. Hygroscopic DMSO can significantly impact solubility; newly opened solvent is recommended[2]. | |

| 50% Ethanol in Water | 10 mg/mL | Not Specified | Ultrasonic treatment may be required[2]. | |

| Methanol | 50 mg/mL | Not Specified | [1][3] | |

| Water | Partly Soluble | Not Specified | ||

| 2-Phenyl-5(4H)-oxazolone | Most Common Organic Solvents | Soluble | Not Specified | Specific quantitative data is not readily available in the surveyed literature. The compound is generally described as soluble in most common organic solvents. |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry and pharmacology. The shake-flask method is a widely recognized and reliable technique for establishing the thermodynamic equilibrium solubility of a compound.

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of a solid compound with a specific solvent over a defined period. This process allows the solvent to become saturated with the solute. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is determined analytically.

Detailed Experimental Protocol (Shake-Flask Method)

Materials:

-

Test compound (e.g., this compound)

-

Solvent of interest

-

Screw-cap vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of the solid test compound to a clean, dry vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly seal the vial and place it on an orbital shaker or use a magnetic stirrer. Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.

-

Phase Separation: After equilibration, allow the suspension to settle. To completely separate the solid and liquid phases, centrifuge the vial at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter.

-

Dilution (if necessary): If the concentration of the saturated solution is expected to be high, dilute the collected sample accurately with the same solvent to fall within the linear range of the analytical instrument.

-

Analysis: Determine the concentration of the solute in the (diluted) sample using a pre-calibrated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account any dilutions made. The solubility is typically expressed in units of mg/mL or g/L.

Visualizing the Experimental Workflow

To further clarify the process of solubility determination, the following diagram illustrates the key steps of the shake-flask method.

This guide serves as a foundational resource for researchers working with oxazolones. The provided data and protocols are intended to facilitate experimental design and the interpretation of results in the context of drug discovery and chemical research.

References

Spectroscopic Properties of Oxazolone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of oxazolone (B7731731) derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical characteristics.[1][2] This document details the key spectroscopic techniques used for their characterization, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes the typical workflow for their synthesis and analysis.

Core Spectroscopic Characterization

The structural elucidation and purity assessment of newly synthesized this compound derivatives are primarily accomplished through a combination of spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in the this compound core. The most prominent absorption bands are associated with the carbonyl group (C=O) of the lactone ring and the carbon-nitrogen double bond (C=N).

Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference(s) |

| Carbonyl (C=O) | 1760 - 1820 | Stretching vibration of the lactone carbonyl group. A splitting of this band, sometimes attributed to Fermi resonance, can be observed. | [1][3][4] |

| Carbon-Nitrogen (C=N) | 1650 - 1670 | Stretching vibration of the imine group within the this compound ring. | |

| Aromatic C=C | 1450 - 1600 | Stretching vibrations of the aromatic rings often present as substituents. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the chemical environment of individual protons and carbon atoms.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound Derivatives

| Nucleus | Atom/Group | Chemical Shift (ppm) | Description | Reference(s) |

| ¹H | Methine (=CH-) | 6.8 - 7.3 | Olefinic proton of the benzylidene moiety. | |

| ¹H | Aromatic (Ar-H) | 6.8 - 8.9 | Protons of the aromatic substituents. | |

| ¹H | Methyl (CH₃) | ~2.1 | Protons of a methyl group at the C-2 position. | |

| ¹³C | Carbonyl (C=O) | 166 - 169 | Carbonyl carbon of the this compound ring. | |

| ¹³C | C=N | 160 - 165 | Carbon of the imine group. | |

| ¹³C | Aromatic/Olefinic | 113 - 152 | Carbons of the aromatic rings and the benzylidene double bond. |

Mass Spectrometry (MS)

Mass spectrometry, particularly Electron Ionization (EI-MS), is used to determine the molecular weight and fragmentation pattern of this compound derivatives, confirming their elemental composition. The molecular ion peak (M⁺) is typically observed, along with characteristic fragment ions resulting from the cleavage of the this compound ring and its substituents.

Photophysical Properties: UV-Vis Absorption and Fluorescence

Many this compound derivatives exhibit interesting photophysical properties, making them suitable for applications such as fluorescent probes and photosensitizers. Their electronic absorption and emission characteristics are highly dependent on the nature and substitution pattern of the aromatic rings attached to the this compound core.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectra of this compound derivatives are characterized by strong absorption bands in the UV and visible regions. These absorptions are generally attributed to π-π* electronic transitions within the conjugated system formed by the benzylidene group and the this compound ring.

Fluorescence Spectroscopy

While many simple this compound derivatives exhibit low fluorescence quantum yields in solution (often < 0.1%), their emission properties can be significantly enhanced through structural modifications or coordination with metal ions. The emission spectra are typically broad and show a significant Stokes shift.

Table 3: Selected Photophysical Data for this compound Derivatives

| Compound Type | Solvent | λmax (abs) (nm) | λmax (em) (nm) | Quantum Yield (Φ) | Reference(s) |

| (Z)-4-Aryliden-5(4H)-oxazolones | Ethyl Acetate (B1210297) | 350 - 450 | - | Low (<0.1%) | |

| Azo-containing oxazolones | Various | 392 - 464 | - | - | |

| Orthopalladated oxazolones | CH₂Cl₂ | 424 - 516 | Green-Yellow | Up to 28% | |

| Ox-π,π-Ph derivative | Various | Varies with solvent | Varies with solvent | - | |

| Ox-π,π-Ph(OMe) derivative | Various | Varies with solvent | Varies with solvent | 0.02% - 0.2% |

Experimental Protocols

This section provides a generalized yet detailed methodology for the synthesis and spectroscopic characterization of a typical 4-benzylidene-2-phenyloxazol-5(4H)-one derivative.

Synthesis: Erlenmeyer-Plöchl Reaction

The most common method for synthesizing unsaturated oxazolones is the Erlenmeyer-Plöchl condensation.

Materials:

-

Substituted aromatic aldehyde (1 mmol)

-

Hippuric acid (N-benzoylglycine) (1 mmol)

-

Acetic anhydride (B1165640) (3 mmol)

-

Anhydrous sodium acetate or zinc oxide (catalytic amount)

Procedure:

-

A mixture of the aromatic aldehyde, hippuric acid, acetic anhydride, and the catalyst is prepared in a round-bottom flask.

-

The mixture is either heated under reflux for 1-2 hours or stirred at room temperature. Microwave irradiation for a few minutes can also be employed for a more rapid reaction.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and ice-cold water or ethanol is added to precipitate the crude product.

-

The solid product is collected by filtration, washed with cold water and a small amount of cold ethanol, and then dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Spectroscopic Characterization

Instrumentation:

-

FT-IR Spectrometer (e.g., SHIMADZU FTIR 8400S)

-

NMR Spectrometer (e.g., Bruker AV-300 operating at 300 MHz)

-

Mass Spectrometer (e.g., Finnigan MAT-311 for EI-MS)

-

UV-Vis Spectrophotometer (e.g., Shimadzu UV-vis Multispec-1501)

-

Fluorescence Spectrophotometer (e.g., Hitachi F-4500)

Sample Preparation and Analysis:

-

FT-IR: Spectra are typically recorded using KBr pellets containing a small amount of the synthesized compound.

-

NMR: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with Tetramethylsilane (TMS) as an internal standard.

-

MS: Mass spectra are obtained by introducing a small amount of the sample into the ion source of the mass spectrometer.

-

UV-Vis: Absorption spectra are recorded in spectroscopic grade solvents (e.g., ethanol, ethyl acetate, toluene) at concentrations around 10⁻⁵ M.

-

Fluorescence: Emission spectra are recorded in the same solvents at a lower concentration, typically around 10⁻⁶ M. The fluorescence quantum yield can be determined relative to a standard fluorophore (e.g., fluorescein).

Visualized Workflow and Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound derivatives and the relationship between their structural features and spectroscopic properties.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Caption: Relationship between molecular structure and spectroscopic properties of this compound derivatives.

References

An In-depth Technical Guide to the Role of Oxazolone in Inducing Th2-Mediated Inflammation

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the mechanisms, experimental protocols, and key molecular and cellular mediators involved in oxazolone-induced Th2 inflammation. It provides structured data and visual workflows to facilitate understanding and application in a research setting.

Introduction: This compound (B7731731) as a Hapten Inducer of Th2 Inflammation

This compound (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one) is a potent hapten, a small molecule that becomes immunogenic only when complexed with a carrier protein. It is widely used in preclinical research to induce a robust T helper 2 (Th2)-mediated inflammatory response that mimics the pathophysiology of human allergic diseases. Upon topical application or intrarectal administration, this compound binds to endogenous proteins, forming hapten-protein complexes that are recognized by the immune system, initiating a cascade of events leading to a dominant Th2 response.[1] This characteristic makes this compound an invaluable tool for establishing animal models of atopic dermatitis (AD), allergic contact dermatitis (ACD), and ulcerative colitis (UC).[2][3] These models are instrumental in studying disease pathogenesis and evaluating the efficacy of novel therapeutics targeting Th2-driven inflammation.

Core Mechanism: Signaling Pathways in this compound-Induced Th2 Polarization

The immune response to this compound is a multi-step process involving both the innate and adaptive immune systems, culminating in the differentiation and activation of Th2 cells and other type 2 immune cells. The process is typically divided into a sensitization phase and a challenge phase.

Sensitization Phase:

-

Haptenation: Topically applied this compound penetrates the skin and covalently binds to skin proteins, forming antigenic hapten-protein complexes.

-

APC Activation: Antigen-presenting cells (APCs), primarily Langerhans cells and dermal dendritic cells, recognize and internalize these complexes.

-

Migration and Antigen Presentation: Activated APCs migrate to the skin-draining lymph nodes where they process the antigen and present it to naïve T cells via MHC class II molecules.

Challenge Phase & Th2 Polarization: Upon re-exposure to this compound, sensitized T cells are rapidly activated. The local microenvironment, rich in alarmins like IL-33 and Thymic Stromal Lymphopoietin (TSLP) released from epithelial cells, drives the differentiation of naïve T cells into effector Th2 cells. Group 2 Innate Lymphoid Cells (ILC2s) are also potent early responders, activated by IL-25 and IL-33 to secrete large amounts of IL-5 and IL-13, further amplifying the type 2 inflammatory milieu.

The hallmark of this response is the production of key Th2 cytokines:

-

Interleukin-4 (IL-4): A critical cytokine for Th2 differentiation and immunoglobulin class switching to IgE in B cells.

-

Interleukin-13 (IL-13): Shares many functions with IL-4 and is a key mediator of airway hyperreactivity and fibrosis. It also plays a role in disrupting the epithelial barrier.

-

Interleukin-5 (IL-5): Essential for the recruitment, activation, and survival of eosinophils.

This cascade results in the characteristic features of allergic inflammation: elevated serum IgE, infiltration of eosinophils and mast cells, and chronic inflammation.

Caption: this compound-induced Th2 polarization signaling pathway.

Experimental Protocols

This compound is used to model Th2-mediated inflammation in various tissues, most commonly the skin and colon.

This compound-Induced Atopic Dermatitis / Contact Hypersensitivity (Mouse Model)

This is a widely used model to simulate the features of human atopic dermatitis, including skin thickening (edema), cellular infiltration, and elevated IgE.

Methodology:

-

Animals: BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used. BALB/c strains are often noted for their propensity to mount strong Th2 responses.

-

Sensitization (Day 0):

-

Shave a small area (~2x2 cm) on the abdomen or back of the mouse.

-

Apply 50-150 µL of a sensitizing solution of 1.5-3% this compound dissolved in a vehicle. A common vehicle is acetone (B3395972) or a 4:1 mixture of acetone and olive oil.

-

-

Resting Period (Day 1-6): Allow 5-7 days for the primary immune response to develop.

-

Challenge (Starting Day 7):

-

Topically apply 10-20 µL of a lower concentration challenge solution (e.g., 0.5-1% this compound in the same vehicle) to the anterior and posterior surfaces of one ear. The contralateral ear is treated with vehicle alone to serve as a control.

-

For chronic models mimicking atopic dermatitis, this challenge can be repeated every other day for several weeks. For acute contact hypersensitivity, a single challenge is sufficient.

-

-

Endpoint Measurement (24-48 hours post-challenge):

-

Ear Swelling: Measure the thickness of both ears using a digital micrometer. The degree of inflammation is calculated as the difference in thickness between the this compound-treated ear and the vehicle-treated ear.

-

Histology: Collect ear tissue for H&E staining to assess epidermal hyperplasia and immune cell infiltration (eosinophils, lymphocytes, mast cells).

-

Serum Analysis: Collect blood via cardiac puncture to measure total and this compound-specific IgE levels by ELISA.

-

Cytokine Analysis: Homogenize ear tissue to quantify mRNA (qRT-PCR) or protein (ELISA) levels of key cytokines like IL-4, IL-13, IL-5, and TNF-α.

-

Caption: Experimental workflow for this compound-induced skin inflammation.

This compound-Induced Colitis (Mouse Model)

This model recapitulates features of human ulcerative colitis, which is known to have a significant Th2 component. The inflammation is typically confined to the distal colon.

Methodology:

-

Animals: BALB/c or SJL/J mice are often preferred for this model.

-

Presensitization (Day 0):

-

Apply 150 µL of 3-5% this compound in 100% ethanol (B145695) to a shaved patch of abdominal skin. This step is crucial for establishing systemic sensitivity.

-

-

Resting Period (Day 1-4): Allow 5-7 days for sensitization to occur.

-

Induction of Colitis (Day 5-7):

-

Lightly anesthetize the mouse.

-

Intrarectally administer 100-150 µL of 1% this compound in 40-50% ethanol via a 3.5F catheter inserted ~4 cm proximal to the anus.

-

Hold the mouse in a vertical position for 30-60 seconds to ensure retention of the solution. Control animals receive the 40-50% ethanol vehicle alone.

-

-

Endpoint Measurement (2-3 days post-induction):

-

Clinical Scoring (DAI): Monitor mice daily for weight loss, stool consistency, and presence of blood (fecal occult) to calculate a Disease Activity Index (DAI).

-

Macroscopic Assessment: At necropsy, measure colon length (shortening is a sign of inflammation) and weight.

-

Histology: Collect distal colon sections for H&E staining to score for ulceration, epithelial damage, and inflammatory cell infiltration.

-

Cytokine Analysis: Isolate lamina propria mononuclear cells (LPMCs) or use whole colon tissue to measure Th2 cytokine (IL-4, IL-5, IL-13) production by ELISA, flow cytometry, or qRT-PCR.

-

Caption: Experimental workflow for this compound-induced colitis.

Quantitative Data Presentation

The following tables summarize representative quantitative data from this compound-induced inflammation models. Values can vary based on the specific mouse strain, this compound concentration, and protocol duration.

Table 1: Physical and Cellular Changes in this compound Models

| Parameter | Model | Control Group (Vehicle) | This compound-Treated Group | Reference |

| Ear Thickness Increase (mm) | Acute Contact Dermatitis | ~0.05 - 0.10 | ~0.25 - 0.40 | |

| Serum Total IgE (ng/mL) | Chronic Atopic Dermatitis | < 100 | > 1000 - 5000 | |

| Colon Length (cm) | Acute Colitis | ~8.0 - 9.0 | ~6.0 - 7.0 | |

| Disease Activity Index (DAI) | Acute Colitis | 0 | 2.5 - 4.0 | |

| Mast Cell Infiltration (cells/field) | Atopic Dermatitis | < 5 | > 20 |

Table 2: Cytokine Expression Changes in this compound-Treated Tissue

| Cytokine | Model | Measurement | Fold Change vs. Control (Approx.) | Reference |

| IL-4 | Atopic Dermatitis | mRNA | 5 - 15 fold increase | |

| IL-13 | Atopic Dermatitis | mRNA/Protein | 10 - 20 fold increase | |

| IL-1β | Atopic Dermatitis / Colitis | mRNA | 3 - 5 fold increase | |

| TNF-α | Atopic Dermatitis / Colitis | mRNA/Protein | 2 - 4 fold increase | |

| NLRP3 Inflammasome | Colitis | mRNA | > 70 fold increase | |

| TSLP | Atopic Dermatitis | mRNA | Significant increase | |

| IFN-γ | Atopic Dermatitis (Chronic) | mRNA | Initial increase, then decrease |

Conclusion

This compound serves as a robust and versatile tool for inducing Th2-mediated inflammation in preclinical models. By acting as a hapten, it reliably initiates an immune cascade that closely mirrors the pathology of human allergic diseases such as atopic dermatitis and ulcerative colitis. The well-characterized signaling pathways, involving key cytokines like IL-4, IL-13, and IL-5, and cell types including Th2 cells, ILC2s, and mast cells, provide multiple targets for therapeutic intervention. The detailed protocols and quantitative endpoints described in this guide offer a solid framework for researchers and drug development professionals to investigate the mechanisms of Th2 immunity and to screen and validate novel anti-inflammatory and immunomodulatory agents.

References

- 1. Skin microbiota of this compound-induced contact hypersensitivity mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. This compound-Induced Colitis as a Model of Th2 Immune Responses in the Intestinal Mucosa [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Oxazolone-Induced Contact Hypersensitivity (CHS) in Mice: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazolone-induced contact hypersensitivity (CHS) mouse model is a robust and widely utilized preclinical tool for studying the immunological mechanisms of allergic contact dermatitis (ACD), a common T-cell mediated inflammatory skin disease. This model recapitulates the two key phases of ACD: sensitization and elicitation. Initial epicutaneous application of the hapten This compound (B7731731) sensitizes the immune system, leading to the generation of hapten-specific T cells. Subsequent challenge with the same hapten at a different site elicits a localized inflammatory response, characterized by ear swelling, cellular infiltration, and cytokine production. This model is invaluable for investigating the pathophysiology of ACD and for evaluating the efficacy of novel anti-inflammatory and immunomodulatory therapeutics.

Experimental Protocols

This section provides a detailed methodology for inducing and assessing the this compound-induced CHS response in mice.

Materials and Reagents

-

This compound (4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one)

-

Acetone

-

Olive oil or Ethanol

-

Phosphate-Buffered Saline (PBS)

-

Calipers or thickness gauge

-

Homogenizer

-

ELISA kits for cytokine measurement

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-CD45, -CD3, -CD4, -CD8, -Gr-1, -F4/80)

-

Histology supplies (formalin, paraffin, hematoxylin (B73222) and eosin (B541160) stain)

Experimental Procedure

1. Sensitization Phase (Day 0)

-

Prepare a 1.5% to 3% (w/v) solution of this compound in a vehicle such as acetone/olive oil (4:1) or ethanol.[1][2]

-

Anesthetize the mice (e.g., with isoflurane).

-

Shave a small area on the abdomen of each mouse.

-

Apply 50-150 µL of the this compound solution to the shaved abdomen.[1]

-

Allow the mice to recover in their cages.

2. Elicitation/Challenge Phase (Day 5-7)

-

Prepare a 0.5% to 1% (w/v) solution of this compound in the same vehicle used for sensitization.[2]

-

Measure the baseline ear thickness of both ears using a caliper or thickness gauge.

-

Apply 10-25 µL of the challenge solution to both the dorsal and ventral surfaces of one ear (the other ear serves as a control and can be treated with the vehicle alone).[3]

-

House the mice individually to prevent them from rubbing their ears.

3. Assessment of Inflammatory Response (24-72 hours post-challenge)

-

Ear Swelling: Measure the thickness of both ears at 24, 48, and 72 hours post-challenge. The change in ear thickness (challenged ear thickness - baseline thickness) or the difference between the challenged and unchallenged ear is a primary indicator of the inflammatory response.

-

Histological Analysis:

-

Euthanize the mice and collect the ears.

-

Fix the ear tissue in 10% formalin, embed in paraffin, and section.

-

Stain with hematoxylin and eosin (H&E) to visualize cellular infiltration and edema.

-

-

Cellular Infiltration Analysis (Flow Cytometry):

-

Excise the ear tissue and digest it to create a single-cell suspension.

-

Stain the cells with fluorescently labeled antibodies against various immune cell markers.

-

Analyze the cell populations using a flow cytometer to quantify the infiltration of different immune cells.

-

-

Cytokine Profiling (ELISA or qPCR):

-

Homogenize the ear tissue in a suitable buffer.

-

Measure the levels of pro-inflammatory and anti-inflammatory cytokines in the ear homogenate using ELISA or quantify their mRNA expression using qPCR.

-

Data Presentation

The following tables summarize typical quantitative data obtained from the this compound-induced CHS mouse model.

Table 1: Ear Swelling Response

| Time Point (post-challenge) | Change in Ear Thickness (mm) | Reference |

| 24 hours | 0.15 - 0.30 | |

| 48 hours | 0.20 - 0.40 | |

| 72 hours | 0.10 - 0.25 |

Note: Values can vary depending on the mouse strain, this compound concentration, and specific protocol.

Table 2: Immune Cell Infiltration in Ear Tissue (24-48 hours post-challenge)

| Cell Type | Measurement | Typical Value (Fold Increase over Control) | Reference |

| Total Leukocytes (CD45+) | Flow Cytometry | 5 - 10 | |

| Neutrophils (Gr-1+) | Flow Cytometry/Histology | 10 - 20 | |

| Eosinophils | Histology | 5 - 15 | |

| CD4+ T cells | Flow Cytometry | 3 - 7 | |

| CD8+ T cells | Flow Cytometry | 3 - 7 |

Table 3: Cytokine Levels in Ear Tissue (24 hours post-challenge)

| Cytokine | Measurement | Typical Value (Fold Increase over Control) | Reference |

| IFN-γ | ELISA/qPCR | 10 - 50 | |

| IL-4 | ELISA/qPCR | 5 - 20 | |

| TNF-α | ELISA/qPCR | 5 - 15 | |

| IL-1β | ELISA/qPCR | 5 - 20 | |

| IL-17 | ELISA/qPCR | 5 - 15 |

Signaling Pathways and Experimental Workflow

Experimental Workflow

Caption: Experimental workflow for the this compound-induced contact hypersensitivity mouse model.

Signaling Pathway: Sensitization Phase

Caption: Key signaling events during the sensitization phase of contact hypersensitivity.

Signaling Pathway: Elicitation Phase

References

- 1. Unravelling Immunological Depths: Exploring this compound-induced Delayed-Type Hypersensitivity Model - Aragen Life Sciences [aragen.com]

- 2. researchgate.net [researchgate.net]